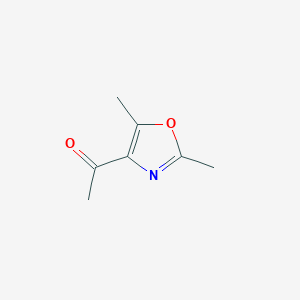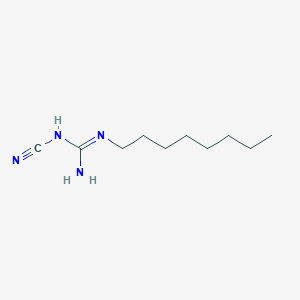
5-Chloro-2-ethenylpyridine
Overview
Description
5-Chloro-2-ethenylpyridine is a chemical compound with the molecular formula C7H6ClN . It is also known by other synonyms such as G-5086 and 5-chloro-2-vinylpyridine .
Physical And Chemical Properties Analysis
5-Chloro-2-ethenylpyridine is a liquid at room temperature . It has a molecular weight of 139.58200 and a LogP value of 2.37800, which is a measure of its lipophilicity .Scientific Research Applications
Luminescent Agents for Imaging
- Mitochondrial Imaging : A study demonstrates the use of a thiol-reactive luminescent agent, which accumulates in mitochondria, indicating potential for 5-Chloro-2-ethenylpyridine derivatives in cellular imaging and diagnostics (Amoroso et al., 2008).
Synthesis and Characterization of Complexes
- Rhenium(I) Tricarbonyl Complexes : Research involving the synthesis and photophysical study of rhenium(I) tricarbonyl complexes could be relevant for understanding the properties of 5-Chloro-2-ethenylpyridine when used in complex formation (Kirgan et al., 2007).
Chemical Synthesis and Applications
- Imidazo[1,2-a]pyridines Synthesis : The synthesis of imidazopyridines, recognized for their broad applications, may offer insights into methodologies applicable to 5-Chloro-2-ethenylpyridine for drug development and material science (Bagdi et al., 2015).
Molecular Probes and Sensors
- Fluorescent Chemosensors : The development of a 2,6-diphenylpyridine-based "turn-on" fluorescent chemosensor for Ag+ ions showcases the potential of pyridine derivatives in sensing applications, suggesting avenues for exploring 5-Chloro-2-ethenylpyridine in similar contexts (Zhang et al., 2017).
Drug Design and Anticancer Research
- Anticancer Agents Synthesis : A study on the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents highlights the role of pyridine derivatives in medicinal chemistry, hinting at the potential pharmacological interest in 5-Chloro-2-ethenylpyridine (Gomha et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBASSWZGSMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573965 | |
| Record name | 5-Chloro-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethenylpyridine | |
CAS RN |
223445-06-5 | |
| Record name | 5-Chloro-2-ethenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223445-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)




![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)





